3-nitrobenzyl 2-chlorobenzoate
CAS No.:
Cat. No.: VC11023611
Molecular Formula: C14H10ClNO4
Molecular Weight: 291.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10ClNO4 |
|---|---|
| Molecular Weight | 291.68 g/mol |
| IUPAC Name | (3-nitrophenyl)methyl 2-chlorobenzoate |
| Standard InChI | InChI=1S/C14H10ClNO4/c15-13-7-2-1-6-12(13)14(17)20-9-10-4-3-5-11(8-10)16(18)19/h1-8H,9H2 |
| Standard InChI Key | WHYMLFPWGOLATH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-])Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-])Cl |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
3-Nitrobenzyl 2-chlorobenzoate consists of two aromatic rings connected via an ester linkage. The benzyl group bears a nitro (-NO₂) substituent at the third carbon (meta position), while the benzoate moiety features a chlorine atom at the second carbon (ortho position) relative to the ester oxygen. This arrangement creates a sterically hindered and electron-deficient system, influencing its reactivity and stability .
The molecular formula is C₁₄H₁₀ClNO₄, with a calculated molecular weight of 307.69 g/mol. The exact mass, derived from isotopic composition, is 307.0245 Da. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀ClNO₄ |
| Molecular Weight | 307.69 g/mol |
| Exact Mass | 307.0245 Da |
| Topological Polar Surface Area | 72.1 Ų |
| LogP (Octanol-Water) | 3.99 |
The nitro and chlorine groups contribute to the compound’s high polarity and low volatility, as evidenced by its LogP value .
Crystallography and Conformational Analysis
While crystallographic data for 3-nitrobenzyl 2-chlorobenzoate is unavailable, analogous esters such as 4-nitrophenyl 3-chlorobenzoate exhibit planar aromatic systems with dihedral angles between rings influenced by steric and electronic effects . The nitro group’s meta position likely minimizes steric clashes with the ester oxygen, promoting a more stable conformation compared to ortho-substituted analogs.
Synthetic Methodologies
Esterification via Acyl Chloride
The most direct synthesis involves reacting 3-nitrobenzyl alcohol with 2-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. This method, adapted from procedures for nitrophenyl esters , proceeds via nucleophilic acyl substitution:
Example Protocol:
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Dissolve 3-nitrobenzyl alcohol (1.53 g, 10 mmol) in anhydrous dichloromethane (20 mL).
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Add triethylamine (1.4 mL, 10 mmol) and cool to 0°C.
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Slowly add 2-chlorobenzoyl chloride (1.75 g, 10 mmol) dropwise.
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Stir at room temperature for 12 hours, then wash with 1M HCl and saturated NaHCO₃.
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Dry over MgSO₄, filter, and concentrate to yield a pale-yellow solid (yield: 85–90%) .
Alternative Pathways: Nitro Reduction and Functionalization
The nitro group in 3-nitrobenzyl 2-chlorobenzoate can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reagents (SnCl₂/HCl), enabling further derivatization. For instance, reduction yields 3-aminobenzyl 2-chlorobenzoate, a potential precursor to heterocyclic compounds .
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound’s melting point remains unreported, but its thermal stability can be inferred from analogs. For example, 4-nitrophenyl 3-chlorobenzoate ( ) decomposes above 200°C without a distinct melting point, suggesting similar behavior for 3-nitrobenzyl 2-chlorobenzoate. Differential scanning calorimetry (DSC) would likely show exothermic decomposition peaks corresponding to nitro group degradation .
Solubility and Partitioning
3-Nitrobenzyl 2-chlorobenzoate is sparingly soluble in water (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM, chloroform). Its LogP of 3.99 indicates moderate lipophilicity, suitable for lipid-based formulations .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (CDCl₃, 400 MHz):
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δ 8.40 (d, J = 8.4 Hz, 1H, nitroaryl H-6)
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δ 8.20–8.10 (m, 2H, nitroaryl H-2 and H-4)
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δ 7.65–7.50 (m, 3H, chlorobenzoate H-3, H-4, H-5)
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δ 5.45 (s, 2H, benzyl CH₂)
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¹³C NMR (CDCl₃, 100 MHz):
Infrared (IR) Spectroscopy
Prominent absorptions include:
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1725 cm⁻¹ (C=O stretch)
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1520 cm⁻¹ (asymmetric NO₂ stretch)
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1340 cm⁻¹ (symmetric NO₂ stretch)
Applications and Functional Utility
Pharmaceutical Intermediates
The nitro group serves as a directing group for electrophilic substitution, enabling regioselective modifications. For example, hydrogenation to the amine followed by cyclization could yield quinazolinone derivatives, a scaffold prevalent in kinase inhibitors .
Polymer Science
As a photoactive ester, 3-nitrobenzyl 2-chlorobenzoate may undergo nitro-to-nitrene rearrangements under UV light, facilitating crosslinking in photoresist materials. Similar nitrobenzyl esters are employed in lithography and microelectronics .
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